1-Amino-1-(4-chloro-3-methoxyphenyl)acetone
Description
1-Amino-1-(4-chloro-3-methoxyphenyl)acetone is an organic compound that belongs to the class of α-amino ketones This compound is characterized by the presence of an amino group attached to the α-carbon of a ketone, along with a 4-chloro-3-methoxyphenyl substituent
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
FKHKHICQJRYFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone can be achieved through various methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable amine, followed by a reductive amination process. This typically involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the catalytic hydrogenation of the corresponding imine intermediate. This process ensures high yields and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
1-Amino-1-(4-chloro-3-methoxyphenyl)acetone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-Amino-1-(4-methylphenyl)acetone
- 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone
- 1-Amino-1-(4-methoxyphenyl)acetone
Comparison: 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
1-Amino-1-(4-chloro-3-methoxyphenyl)acetone is a compound with significant biological activity, characterized by its unique molecular structure that includes an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 213.66 g/mol. This compound has been the subject of various studies focusing on its pharmacological effects, particularly in neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The structural characteristics of 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone enhance its interaction with biological targets. The presence of the amino group allows for hydrogen bonding with active sites, while the chloro and methoxy groups influence the compound's lipophilicity and electronic properties, which are critical for binding affinity and biological activity.
Enzyme Inhibition
Research indicates that 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone exhibits notable enzyme inhibition capabilities. It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in various organisms, including mosquitoes. Inhibition of AChE can lead to increased levels of acetylcholine, affecting neuronal signaling and potentially leading to neurotoxic effects on pests .
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone | AChE (Anopheles gambiae) | 5.4 |
| Related Compound A | AChE (Aedes aegypti) | 161 |
The above table summarizes the inhibitory potency of 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone compared to related compounds against AChE from different mosquito species. The low IC50 value indicates strong inhibitory activity.
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarities with other neuroactive compounds hint at its efficacy in influencing receptor binding and signaling pathways.
Case Studies
Several studies have explored the biological implications of compounds similar to 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone:
- Insecticidal Activity : A study highlighted the effectiveness of various phenyl-substituted compounds against vector control targets like mosquitoes. The results indicated that compounds with similar structural motifs could significantly impact insect populations by inhibiting essential enzymes like AChE .
- Anticancer Potential : Although primarily focused on insecticidal properties, there is emerging research suggesting that derivatives of this compound could exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone | U-87 (Glioblastoma) | 20 |
| Related Compound B | MDA-MB-231 (Breast Cancer) | 25 |
This table illustrates the cytotoxic effects observed in specific cancer cell lines, indicating potential therapeutic applications.
The mechanism by which 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone exerts its biological effects involves:
- Receptor Binding : The compound's functional groups enhance its affinity for specific receptors, facilitating modulation of neurotransmitter release.
- Enzyme Interaction : The amino group participates in hydrogen bonding within enzyme active sites, leading to competitive inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
